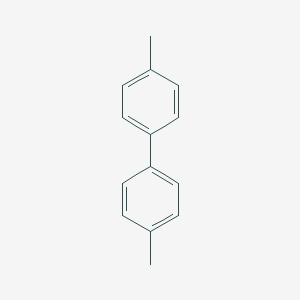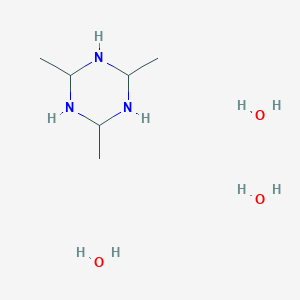
2,4,6-trimethyl-1,3,5-triazinane Trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethyl-1,3,5-triazinane Trihydrate, also known as Acetaldehyde ammonia trimer, is a chemical compound with the molecular formula C6H17N3O . The pure material is colorless but samples often appear light yellow or slightly beige due to degradation by oxidation . It is hygroscopic and can be found in a trihydrate form .
Synthesis Analysis
The synthesis of 2,4,6-trisubstituted 1,3,5-triazines, which are related compounds, has been studied. An atom-efficient method for the synthesis of these compounds involves the iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source .Chemical Reactions Analysis
As implied by its name, 2,4,6-trimethyl-1,3,5-triazinane Trihydrate is a trimeric species formed from the reaction of acetaldehyde and ammonia: 3 CH3CHO + 3 NH3 → (CH3CHNH)3 + 3 H2O .Physical And Chemical Properties Analysis
2,4,6-Trimethyl-1,3,5-triazinane Trihydrate has a molecular weight of 147.22 and a density of 0.852 g/cm3 . It has a melting point of 95-97 °C and a boiling point of 110 °C . It is soluble in DMSO and water .科学的研究の応用
Microbial Degradation and Toxicity
Research on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a closely related compound, has focused on microbial degradation pathways and their toxicities. Aerobic and anaerobic degradation pathways have been identified, with implications for environmental remediation of contaminated sites. The toxicological assessment of degradation pathways highlights the importance of understanding microbial interactions with triazine compounds for environmental safety (Khan, Lee, & Park, 2012).
Mesogenic Properties
Triazine-based mesogens, including those with a 1,3,5-triazine core, have garnered attention for their potential in organo-electronic applications due to their charge and energy transport properties. Recent advancements in the synthesis and structural modifications of triazine-based discotic liquid crystals suggest their utility in liquid crystal display technologies and other commercial applications (Devadiga & Ahipa, 2019).
Heterocyclic Compounds in Medicinal Chemistry
Triazine scaffolds, including various isomeric forms, have been extensively studied in medicinal chemistry for their broad spectrum of biological activities. Synthetic derivatives of triazine have shown potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. This highlights the versatility and significance of triazine compounds in drug development and pharmacology (Verma, Sinha, & Bansal, 2019).
Sensing Applications
Nanostructured luminescent micelles incorporating triazine compounds have been developed as efficient sensors for nitroaromatic and nitramine explosives. This application demonstrates the potential of triazine-based materials in the development of sensitive and selective sensors for hazardous materials detection, with implications for security and environmental monitoring (Paria et al., 2022).
Environmental Concentrations and Toxicology
While not directly related to "2,4,6-trimethyl-1,3,5-triazinane trihydrate," studies on 2,4,6-tribromophenol, a compound with a similar structure, have focused on its environmental concentrations, toxicokinetics, and toxicodynamics. These studies aim to understand the environmental impact of brominated compounds and inform regulatory and remediation efforts (Koch & Sures, 2018).
Safety And Hazards
将来の方向性
2,4,6-Triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) were suggested as candidates for green high energy density materials (HEDM), but a successful synthesis has not yet been reported . This suggests potential future directions for the study and application of triazine derivatives.
特性
IUPAC Name |
2,4,6-trimethyl-1,3,5-triazinane;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3.3H2O/c1-4-7-5(2)9-6(3)8-4;;;/h4-9H,1-3H3;3*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBGAOFYNEMRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(NC(N1)C)C.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-1,3,5-triazinane Trihydrate | |
CAS RN |
58052-80-5 |
Source


|
| Record name | Acetaldehyde ammonia trimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

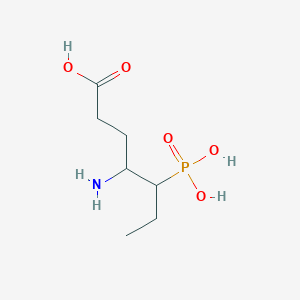
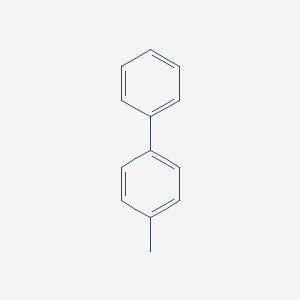
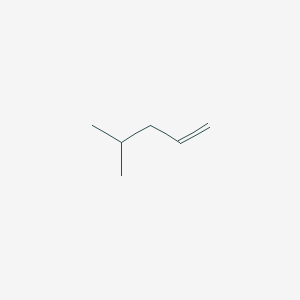

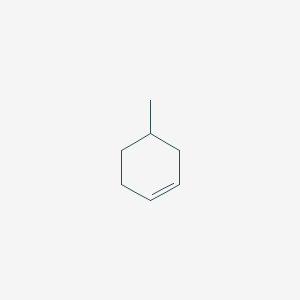
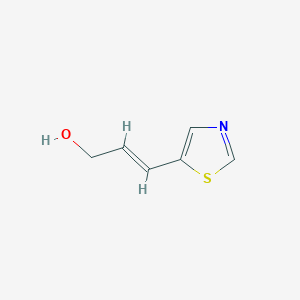
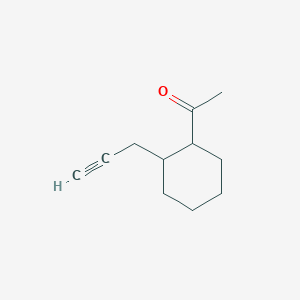
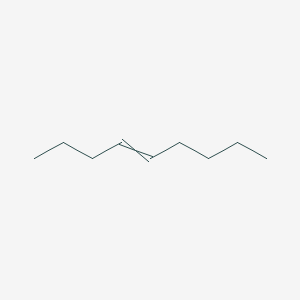
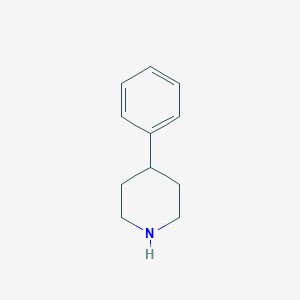
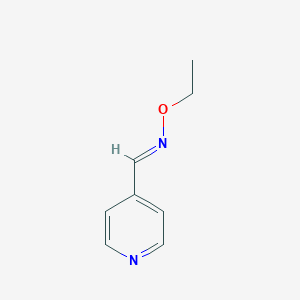
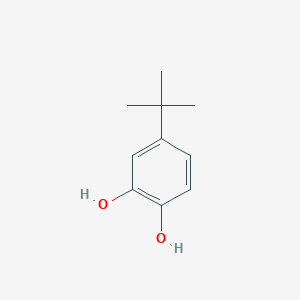

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)
